2-[2-(3-Nitrophenyl)-2-oxoethoxy]-5-(trifluoromethyl)pyridinium-1-olate
Overview
Description
2-[2-(3-Nitrophenyl)-2-oxoethoxy]-5-(trifluoromethyl)pyridinium-1-olate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a nitrophenyl group, an oxoethoxy linkage, and a trifluoromethyl-substituted pyridinium ring
Preparation Methods
The synthesis of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]-5-(trifluoromethyl)pyridinium-1-olate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Oxoethoxy linkage formation: The intermediate undergoes a reaction with an appropriate oxoethoxy reagent under controlled conditions to form the oxoethoxy linkage.
Pyridinium ring substitution:
Industrial production methods may vary, but they generally follow similar principles with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
2-[2-(3-Nitrophenyl)-2-oxoethoxy]-5-(trifluoromethyl)pyridinium-1-olate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(3-Nitrophenyl)-2-oxoethoxy]-5-(trifluoromethyl)pyridinium-1-olate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new biochemical probes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and advanced materials due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]-5-(trifluoromethyl)pyridinium-1-olate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the pyridinium ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[2-(3-Nitrophenyl)-2-oxoethoxy]-5-(trifluoromethyl)pyridinium-1-olate include:
2-[2-(3-Nitrophenyl)-2-oxoethoxy]-5-methylpyridinium-1-olate: This compound differs by having a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
2-[2-(4-Nitrophenyl)-2-oxoethoxy]-5-(trifluoromethyl)pyridinium-1-olate: The position of the nitro group on the phenyl ring is different, which can influence the compound’s chemical behavior.
2-[2-(3-Nitrophenyl)-2-oxoethoxy]-4-(trifluoromethyl)pyridinium-1-olate: The trifluoromethyl group is positioned differently on the pyridinium ring, leading to variations in its properties.
Properties
IUPAC Name |
1-(3-nitrophenyl)-2-[1-oxido-5-(trifluoromethyl)pyridin-1-ium-2-yl]oxyethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O5/c15-14(16,17)10-4-5-13(18(21)7-10)24-8-12(20)9-2-1-3-11(6-9)19(22)23/h1-7H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILKCAUAFJJSHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC2=[N+](C=C(C=C2)C(F)(F)F)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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